molecular formula C11H14O3 B1651692 Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 132681-13-1

Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B1651692
CAS No.: 132681-13-1
M. Wt: 194.23 g/mol
InChI Key: GJUOPDUXKZYZLB-UHFFFAOYSA-N
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Description

Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound with the molecular formula C11H14O3 It is a phenolic compound where the hydroxyl group of phenol is substituted with a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- typically involves the reaction of phenol with tetrahydro-2H-pyran-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether bond between the phenolic hydroxyl group and the hydroxyl group of tetrahydro-2H-pyran-2-ol. Commonly used acid catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also be employed to facilitate the reaction and allow for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding hydroquinone derivative.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Nitrated, sulfonated, or halogenated phenolic compounds.

Scientific Research Applications

Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for phenolic hydroxyl groups.

    Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties may involve the donation of hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tetrahydro-2H-pyran-2-yl)oxyphenol
  • 2-(tetrahydro-2H-pyran-2-yl)oxyphenol
  • 3-(tetrahydro-2H-pyran-2-yl)oxybenzoic acid

Uniqueness

Phenol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical properties and reactivity. Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution reactions and possess unique biological activities.

Properties

IUPAC Name

3-(oxan-2-yloxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h3-5,8,11-12H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUOPDUXKZYZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564075
Record name 3-[(Oxan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132681-13-1
Record name 3-[(Oxan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxan-2-yloxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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